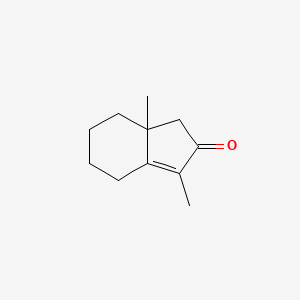
3,7a-dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is a bicyclic organic compound with the molecular formula C11H16O It is a derivative of indanone and is characterized by its unique structure, which includes a hexahydroindenone core with two methyl groups at positions 3 and 7a
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7a-dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound, such as 3,7-dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one, using a suitable catalyst like palladium on carbon under hydrogen gas at elevated pressures and temperatures . Another method involves the stereoselective catalytic hydrogenation of a cyclohexanone derivative, followed by protection of the carbonyl group as an ethylene ketal .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions,
Properties
CAS No. |
60415-97-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3,7a-dimethyl-4,5,6,7-tetrahydro-1H-inden-2-one |
InChI |
InChI=1S/C11H16O/c1-8-9-5-3-4-6-11(9,2)7-10(8)12/h3-7H2,1-2H3 |
InChI Key |
HNQZINWBMQDPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2(CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















